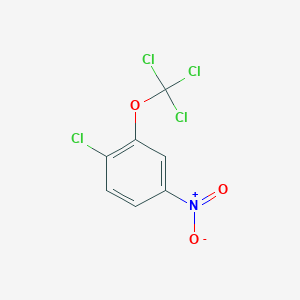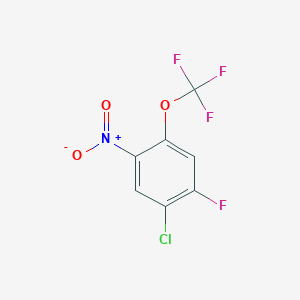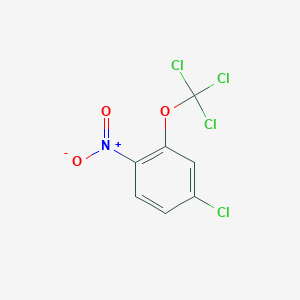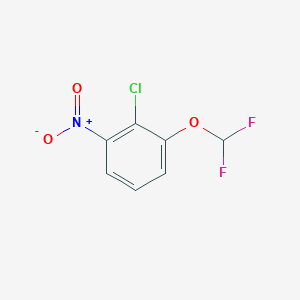
2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide
Descripción general
Descripción
2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide (CPED) is a bromide salt of 2-(1-cyclopentyl-piperidin-2-yl)-ethylamine (CPEA). It is a synthetic compound that has been studied for its potential applications in scientific research. CPED has been used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique properties.
Aplicaciones Científicas De Investigación
Novel Cytotoxic and Anticancer Agents
A study by Dimmock et al. (1998) focused on the synthesis of a novel class of compounds with significant cytotoxicity toward murine and human tumor cells. The research revealed that certain piperidine compounds, similar in functional groups to the compound of interest, displayed promising in vivo activity against colon cancers, indicating their potential as new classes of cytotoxic agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, De Clercq, 1998).
Metal Complexes for Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of Cd(II) Schiff base complexes, where ligands similar to the compound were used. These complexes showed significant potential in protecting mild steel surfaces against corrosion, indicating a novel application in materials science and engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, Mukhopadhyay, 2017).
Sigma Receptor Ligands and Cognitive Dysfunction
Ogawa et al. (1994) investigated the effects of NE-100, a compound related to the one of interest, on cognitive dysfunction induced by phencyclidine in rats. The study found that sigma receptor ligands, including NE-100, significantly improved cognitive function, suggesting potential therapeutic applications in neuropsychiatric disorders (Ogawa, Okuyama, Araki, Otomo, 1994).
Neuropeptide Y Receptor Antagonists
Bonaventure et al. (2004) characterized a small molecule antagonist of the neuropeptide Y Y2 receptor, which included structural elements similar to the compound . This research highlighted the compound's selectivity and potential role in investigating the central and peripheral Y2 receptors' involvement in various physiological processes (Bonaventure, Nepomuceno, Mazur, Lord, Rudolph, Jablonowski, Carruthers, Lovenberg, 2004).
Glycosidase Inhibitors
Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines, aiming to explore their potential as glycosidase inhibitors. The study's approach to forming the piperidine ring and subsequent evaluation against various glycosidases underscored the importance of such structures in developing new therapeutic agents (Baumann, Bennis, Ripoche, Théry, Troin, 2008).
Propiedades
IUPAC Name |
2-(1-cyclopentylpiperidin-2-yl)ethanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2BrH/c13-9-8-12-7-3-4-10-14(12)11-5-1-2-6-11;;/h11-12H,1-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBXAGMCXHNFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCCC2CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopentyl-piperidin-2-yl)-ethylamine dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)


![2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1402262.png)



![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)


![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)
